molecular formula C23H23ClN2 B15019247 2-(2-Chlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine

2-(2-Chlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine

Cat. No.: B15019247
M. Wt: 362.9 g/mol
InChI Key: JXGCPRAWMXCDPX-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine is a synthetic organic compound belonging to the class of imidazolidines Imidazolidines are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and two methylphenyl groups attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine typically involves the reaction of 2-chlorobenzaldehyde with 4-methylbenzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the imidazolidine ring. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted imidazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Imidazolidinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted imidazolidine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating activity against certain bacterial strains.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Further studies are needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

2-(2-Chlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine can be compared with other similar compounds, such as:

    2-(2-Chlorophenyl)-1,3-diphenylimidazolidine: Lacks the methyl groups on the phenyl rings, which may affect its chemical reactivity and biological activity.

    2-(2-Bromophenyl)-1,3-bis(4-methylphenyl)imidazolidine: Contains a bromine atom instead of chlorine, which can influence its electronic properties and reactivity.

    2-(2-Chlorophenyl)-1,3-bis(4-methoxyphenyl)imidazolidine: The presence of methoxy groups can alter its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H23ClN2

Molecular Weight

362.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine

InChI

InChI=1S/C23H23ClN2/c1-17-7-11-19(12-8-17)25-15-16-26(20-13-9-18(2)10-14-20)23(25)21-5-3-4-6-22(21)24/h3-14,23H,15-16H2,1-2H3

InChI Key

JXGCPRAWMXCDPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2C3=CC=CC=C3Cl)C4=CC=C(C=C4)C

Origin of Product

United States

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